REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][C:13]([O:15][CH2:16][CH2:17][CH3:18])=S)=[C:6]([CH:11]=1)[C:7]([O:9]C)=O.[CH2:19]([NH2:22])[CH2:20][CH3:21]>>[I:1][C:2]1[CH:11]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:12]=[C:13]([O:15][CH2:16][CH2:17][CH3:18])[N:22]([CH2:19][CH2:20][CH3:21])[C:7]2=[O:9]
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Name
|
methyl 5-iodo-2-[(propoxythioxomethyl)amino]benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(C(=O)OC)C1)NC(=S)OCCC
|
Name
|
|
Quantity
|
10.86 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
solution
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 1/3 volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 75 mL water
|
Type
|
ADDITION
|
Details
|
added dropwise at room temperature
|
Type
|
CUSTOM
|
Details
|
at 0-5° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
an additional 25 mL H2O was added
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
Filtration of the ensuing mixture
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(N(C(=NC2=CC1)OCCC)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |